molecular formula C15H13Cl2N3O3S B2474808 (E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide CAS No. 391884-75-6

(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide

Cat. No. B2474808
CAS RN: 391884-75-6
M. Wt: 386.25
InChI Key: MSZDQZYLOIVFKL-FBCYGCLPSA-N
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Description

(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is a useful research compound. Its molecular formula is C15H13Cl2N3O3S and its molecular weight is 386.25. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide is involved in various synthetic and chemical studies due to its complex structure and potential biological activities. For instance, derivatives of similar compounds have been synthesized and analyzed for their antimicrobial properties, showing that modifications in their structure could lead to significant biological activities. In one study, ethyl (4-chlorophenoxy)acetate was condensed with hydrazine hydrate, leading to various derivatives that exhibited antibacterial and antifungal activities upon further modification and testing against micro-organisms (Patel, Mistry, & Desai, 2009). Similarly, research into the synthesis of Efletirizine hydrochloride, a histamine H1 receptor antagonist, showcases the intricate chemical reactions and potential for pharmacological applications of compounds with related structures (Mai Lifang, 2011).

Anticancer Research

Further highlighting the potential of such compounds, a study on the synthesis, structure, and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed insights into its anticancer activity through in silico modeling, which targets the VEGFr receptor. This suggests that compounds within this structural family could be promising candidates for anticancer drug development (Sharma et al., 2018).

Corrosion Inhibition

On a different note, the synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic solutions. This study indicates that similar compounds could serve as effective corrosion inhibitors, which is crucial for protecting industrial materials (Daoud et al., 2014).

Environmental Impact and Detoxification

The environmental impact and detoxification pathways of chloroacetamide herbicides, such as acetochlor, have also been examined. These studies provide vital information on the metabolism of such compounds in plants and their selective phytotoxicity, which is essential for understanding their behavior in agricultural settings and potential environmental risks (Breaux, 1987).

properties

IUPAC Name

2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O3S/c16-10-3-4-13(12(17)6-10)23-9-15(22)18-8-14(21)20-19-7-11-2-1-5-24-11/h1-7H,8-9H2,(H,18,22)(H,20,21)/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZDQZYLOIVFKL-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(2,4-dichlorophenoxy)-N-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)acetamide

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